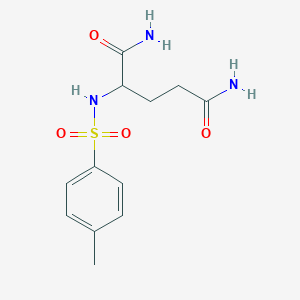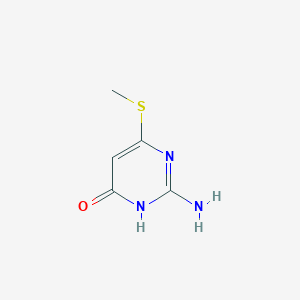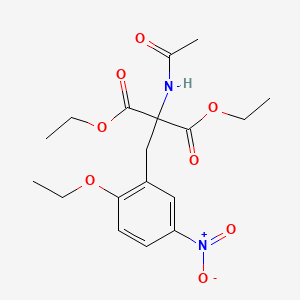
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is a complex organic compound with the molecular formula C18H24N2O8 It is known for its unique structure, which includes an acetylamino group, an ethoxy group, and a nitrobenzyl group attached to a propanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the alkylation of diethyl malonate with 2-ethoxy-5-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the acetylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced amine products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the additional functional groups.
Ethyl acetoacetate: Another ester with a similar backbone but different substituents.
Nitrobenzyl derivatives: Compounds with similar nitrobenzyl groups but different ester or amide functionalities.
Uniqueness
Diethyl(acetylamino)(2-ethoxy-5-nitrobenzyl)propanedioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an acetylamino group and a nitrobenzyl group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
6335-23-5 |
|---|---|
分子式 |
C18H24N2O8 |
分子量 |
396.4 g/mol |
IUPAC名 |
diethyl 2-acetamido-2-[(2-ethoxy-5-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C18H24N2O8/c1-5-26-15-9-8-14(20(24)25)10-13(15)11-18(19-12(4)21,16(22)27-6-2)17(23)28-7-3/h8-10H,5-7,11H2,1-4H3,(H,19,21) |
InChIキー |
HZQMVDICLYLZHX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]butan-1-ol](/img/structure/B14726207.png)

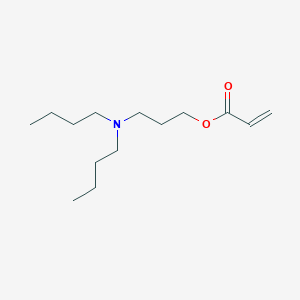


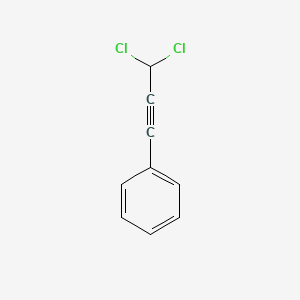
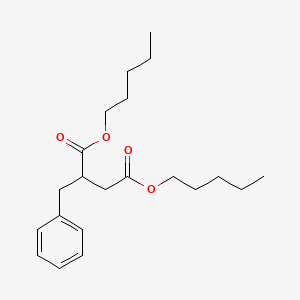


![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)

